molecular formula C19H21N3O2 B6094686 7-phenyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-phenyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B6094686
M. Wt: 323.4 g/mol
InChI Key: PRQOGNNECLSKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Phenyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic pyrimidine core fused with a partially saturated benzene ring. Quinazolinones are prominent in medicinal chemistry due to their structural versatility and biological relevance, particularly in targeting enzymes like monoamine oxidases (MAOs) and kinases . The compound’s key structural features include:

  • 7-Phenyl substituent: Enhances aromatic interactions in biological targets.

Properties

IUPAC Name

2-(oxolan-2-ylmethylamino)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c23-18-10-14(13-5-2-1-3-6-13)9-17-16(18)12-21-19(22-17)20-11-15-7-4-8-24-15/h1-3,5-6,12,14-15H,4,7-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQOGNNECLSKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst such as aluminum chloride.

    Attachment of the Tetrahydrofuran-2-ylmethylamino Group: This step involves the nucleophilic substitution reaction of the quinazolinone derivative with tetrahydrofuran-2-ylmethylamine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and phenyl groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

7-phenyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-phenyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives vary significantly in biological activity, solubility, and safety based on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name / ID Key Structural Features Biological Activity Synthesis & Yield Safety Profile
Target Compound :
7-Phenyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
- 7-Phenyl
- Tetrahydrofuran-2-ylmethyl amino group
Likely MAO/kinase inhibition (inferred from analogs) Not specified No direct data; analogs show low cytotoxicity in healthy cells
6,8-Dibromo-4-(3-hydroxybutynyl)-2-phenylquinazoline (5h) - Bromine at C6/C8
- Hydroxybutynyl at C4
Not reported Pd-catalyzed coupling (56% yield) Not specified
7,7-Dimethyl-4-phenyl-2-thioxo-hexahydroquinazolin-5-one (4a, 4d) - Thiourea (C=S) at C2
- 7,7-Dimethyl groups
Synthetic interest for medicinal chemistry One-pot synthesis (efficient) Not specified
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino] derivative - 4-Fluorophenyl at C7
- 3-Methylphenyl amino at C2
Enhanced binding affinity (halogen effect) Not specified Not reported
2,4-Diamino-7-(5-methyl-2-furyl)-derivative - Diamino at C2/C4
- Methylfuran at C7
Not reported Research use only Toxic: skin/eye irritation, respiratory risks
NKY80 (2-Amino-7-(furan-2-yl)-derivative) - Amino at C2
- Furan at C7
Adenylyl cyclase inhibitor (IC50 not specified) Not specified H302 (harmful if ingested)
7-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)piperazinyl]-4-methyl derivative - Chlorophenyl at C7
- Piperazinyl-hydroxyethyl at C2
Not reported Molecular weight 400.9 (higher lipophilicity) No MSDS data

Key Observations :

Substituent Effects on Activity: Halogenated Aromatics: Fluorine (in 4-fluorophenyl derivatives) and chlorine (in 4-chlorophenyl analogs) enhance target binding via hydrophobic/electronic interactions . Amino vs. Thioxo Groups: 2-Amino or thioxo substituents (e.g., 4a, NKY80) correlate with enzyme inhibition (MAO, kinases) , while tetrahydrofuranmethylamino groups may improve solubility and CNS penetration.

Synthetic Efficiency :

  • One-pot methods (e.g., for 4a) offer higher efficiency than Pd-catalyzed routes (56% yield for 5h) .

Safety Considerations: Diamino-furyl derivatives exhibit significant toxicity , whereas 2-phenyl analogs demonstrate safer profiles in cellular assays .

Structural Diversity and Applications :

  • Piperazinyl (e.g., 4-(2-hydroxyethyl)piperazine in ) and trifluoromethylphenyl (in ) groups are linked to kinase modulation and CNS drug development.

Biological Activity

7-phenyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to the quinazoline family, which has been extensively studied for various pharmacological properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C18H20N2O\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}

This compound contains a quinazolinone core with a phenyl group and a tetrahydrofuran moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)5.0Inhibition of EGFR
Compound BA549 (Lung Cancer)3.5Induction of Apoptosis
7-phenyl...HeLa (Cervical Cancer)TBDTBD

Note: TBD indicates that specific data for the compound is yet to be determined.

Anti-inflammatory Effects

Quinazolines have also been studied for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX has been documented in related compounds, suggesting that this compound may exhibit similar effects.

Case Study: Inhibition of COX Enzymes
In a study involving various quinazoline derivatives, it was found that certain compounds could significantly reduce COX activity in vitro, indicating potential use in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been explored. Research indicates that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Table 2: Antimicrobial Activity

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli10 µg/mL
Compound DS. aureus5 µg/mL
7-phenyl...TBDTBD

Q & A

(Basic) What are the standard synthetic protocols for 7-phenyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one?

The synthesis typically involves a multi-step route:

  • Step 1 : Formation of the quinazolinone core via cyclocondensation of anthranilic acid derivatives with urea or thiourea analogs under acidic conditions.
  • Step 2 : Introduction of the tetrahydrofuran-2-ylmethylamine group via nucleophilic substitution or reductive amination, using polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
    Key catalysts include p-toluenesulfonic acid for cyclization and palladium-based catalysts for coupling reactions .

(Advanced) How can reaction conditions be optimized to improve the yield of the target compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity in substitution reactions, while ethanol/methanol under reflux enhances solubility for cyclization steps .
  • Catalyst tuning : Adjust Pd(PPh₃)₄ loading (0.5–2 mol%) in cross-coupling reactions to balance cost and efficiency.
  • Continuous flow reactors : For large-scale synthesis, flow systems reduce reaction times and improve reproducibility by maintaining consistent temperature and mixing .
  • In-line monitoring : Use HPLC or FTIR to track intermediate formation and minimize side products .

(Basic) What spectroscopic methods are used to confirm the structure of this compound?

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., NH resonance at δ 8.2–8.5 ppm, aromatic protons at δ 6.8–7.6 ppm) and confirms stereochemistry .
  • Mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ at m/z 378.1912 for C₂₁H₂₄N₃O₂) .
  • X-ray crystallography : Resolves dihydroquinazolinone ring conformation and substituent orientation .

(Advanced) How can researchers resolve contradictions in spectral data interpretation, such as unexpected tautomeric forms?

  • 2D NMR (COSY, NOESY) : Maps proton-proton correlations to distinguish between keto-enol tautomers or rotamers .
  • Computational modeling : Density Functional Theory (DFT) predicts stable tautomers and compares calculated vs. experimental NMR shifts .
  • Variable-temperature NMR : Identifies dynamic equilibria by observing signal splitting or coalescence at elevated temperatures .

(Basic) What are the key structural features influencing the compound’s reactivity?

  • Quinazolinone core : The conjugated system facilitates electrophilic aromatic substitution at position 7 (phenyl group) and hydrogen bonding via the carbonyl group .
  • Tetrahydrofuran-2-ylmethylamine : The secondary amine acts as a nucleophile in alkylation or acylation reactions, while the tetrahydrofuran ring enhances solubility .
  • Dihydroquinazolinone scaffold : Partial saturation at positions 7,8 allows for stereoselective modifications (e.g., chiral catalysts for asymmetric synthesis) .

(Advanced) How can researchers design analogs to enhance biological activity or selectivity?

  • Substituent modification : Replace the phenyl group with electron-withdrawing groups (e.g., -CF₃, -Cl) to modulate binding affinity to kinase targets .
  • Structure-Activity Relationship (SAR) studies : Systematically vary the tetrahydrofuran moiety (e.g., furan, pyrrolidine) and assess IC₅₀ values in enzyme assays .
  • Molecular docking : Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., EGFR kinase) and prioritize analogs with improved binding scores .

(Basic) What biological activities are reported for quinazolinone derivatives structurally similar to this compound?

  • Antimicrobial activity : Analogous compounds with 3-chlorophenyl or 4-fluorophenyl substituents show MIC values of 2–8 µg/mL against S. aureus .
  • Anticancer potential : Derivatives with indole or triazole moieties inhibit cancer cell proliferation (IC₅₀ = 1.5–10 µM in MCF-7 cells) .
  • Kinase inhibition : Tetrahydrofuran-containing analogs exhibit selective inhibition of Aurora kinase A (IC₅₀ = 0.3 µM) .

(Advanced) How should researchers address discrepancies in biological activity data across studies?

  • Control for substituent effects : Compare activities of analogs with identical core structures but varying substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl) .
  • Standardize assay protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and normalize data to reference inhibitors (e.g., staurosporine) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability in reported IC₅₀ values and identify outlier studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.